tert-Butyl thionitrile

Photodynamic Therapy Controlled NO Release S‑Nitrosothiol Stability

tert‑Butyl thionitrile (CAS 15459‑95‑7, IUPAC: 2‑methyl‑2‑nitrososulfanylpropane) is a tertiary S‑nitrosothiol (RSNO) with molecular formula C₄H₉NOS and molecular weight 119.19 g mol⁻¹. It serves as a photolabile nitric oxide (NO) donor in which the S–NO bond is thermally stable but cleaves rapidly under visible‑light irradiation, making it a tool for spatiotemporally controlled NO delivery in chemical biology and photodynamic therapy research.

Molecular Formula C4H9NOS
Molecular Weight 119.19 g/mol
CAS No. 15459-95-7
Cat. No. B12687995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl thionitrile
CAS15459-95-7
Molecular FormulaC4H9NOS
Molecular Weight119.19 g/mol
Structural Identifiers
SMILESCC(C)(C)SN=O
InChIInChI=1S/C4H9NOS/c1-4(2,3)7-5-6/h1-3H3
InChIKeyCCGAYDPMIVSQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What tert-Butyl Thionitrile (CAS 15459-95-7) Is and Why Selection Requires Comparator Data


tert‑Butyl thionitrile (CAS 15459‑95‑7, IUPAC: 2‑methyl‑2‑nitrososulfanylpropane) is a tertiary S‑nitrosothiol (RSNO) with molecular formula C₄H₉NOS and molecular weight 119.19 g mol⁻¹ [1]. It serves as a photolabile nitric oxide (NO) donor in which the S–NO bond is thermally stable but cleaves rapidly under visible‑light irradiation, making it a tool for spatiotemporally controlled NO delivery in chemical biology and photodynamic therapy research [2]. The compound is often referred to interchangeably as tert‑butyl thionitrite (t‑BuSNO) in the primary literature.

Why Generic S‑Nitrosothiol Substitution Fails for tert-Butyl Thionitrile Procurement


S‑Nitrosothiols are not functionally interchangeable: the S–NO bond lability, hydrophobicity, and photolytic half‑life vary dramatically with the organic substituent. Widely used RSNOs such as S‑nitroso‑N‑acetylpenicillamine (SNAP) and S‑nitrosoglutathione (GSNO) exhibit poor photoresponsiveness and uncontrolled thermal decomposition, precluding their use as user‑controlled, light‑triggered NO donors [1]. tert‑Butyl thionitrile is chemically engineered to display a pronounced photoactivation switch: its half‑life collapses from >3 h in the dark to ~10 min under standard laboratory irradiation, a property not shared by GSNO or SNAP [1]. This makes generic substitution inappropriate for applications that demand rapid, quantifiable, and reversible NO flux control.

Comparator‑Anchored Quantitative Evidence for tert-Butyl Thionitrile Selection


Photoactivation Half‑Life Switch: t‑BuSNO vs. t‑DodSNO and GSNO

In the dark, t‑BuSNO exhibits a half‑life (t₁/₂) substantially >3 h, equivalent to the longer‑chain analog t‑DodSNO. Upon photoactivation, t‑BuSNO’s t₁/₂ drops to ~10 min, whereas t‑DodSNO’s declines only to 260 min and GSNO’s remains unchanged under identical irradiation [1]. This 15‑fold difference in photo‑accelerated decomposition rate between t‑BuSNO and t‑DodSNO, and the complete lack of photoresponse in GSNO, defines t‑BuSNO as the fastest photoactivated NO donor among the tested S‑nitrosothiols.

Photodynamic Therapy Controlled NO Release S‑Nitrosothiol Stability

Steady‑State NO Flux Control: t‑BuSNO Achieves 8 μM NO in 4 min

When t‑BuSNO is photoactivated, it rapidly releases NO and reaches a steady‑state concentration of approximately 8 μM within 4 min. By modulating light intensity or cycling the light on/off, NO levels can be precisely held between 0 and 10 μM [1]. This contrasts with GSNO, which does not produce a significant NO flux under the same irradiation protocol.

Nitric Oxide Electrochemical Detection Real‑Time NO Flux Photodynamic Prodrug

Photodissociation Mode Specificity: t‑BuSNO in S₁ vs. S₂ Excitation

3D‑REMPI spectroscopic analysis reveals that excitation of t‑BuSNO to the S₁ (nπ*) state at 500–605 nm yields NO fragments with mode‑specific vibrational distributions: some vibronic bands produce NO exclusively in the ν = 0 ground state, whereas others produce NO almost entirely in the ν = 1 excited state. The anisotropy parameter β ranges from −1.0 to −0.8 for the S₁ band and is β = 1.2 for the S₂ (ππ*) band, confirming distinct dissociation mechanisms [1]. Although analogous single‑molecule data are absent for GSNO and SNAP, the level of spectroscopic characterization far exceeds that available for any other S‑nitrosothiol, enabling predictive modeling of NO release dynamics.

3D‑REMPI Spectroscopy Photodissociation Dynamics Rovibrational Energy Distribution

Hydrophobicity‑Driven Cellular Stability: t‑BuSNO Resists Inactivation by Hydrophilic Thiols

The tert‑butyl substituent imparts higher hydrophobicity (calculated logP ~1.5 for t‑BuSNO vs. logP ~−2.5 for GSNO) to t‑BuSNO, which shields the S–NO bond from transnitrosylation by intracellular hydrophilic thiols such as glutathione and from metal‑ion‑catalyzed decomposition [1]. Empirically, t‑BuSNO retains >75% of its S–NO content after 3 h in cell culture medium, whereas GSNO loses >50% within the same period due to thiol exchange [1]. This translates into a larger bioavailable NO payload inside target cells.

Intracellular Stability Hydrophobicity Prodrug Design

Verified Application Scenarios for tert-Butyl Thionitrile Based on Comparator Evidence


Photodynamic Therapy (PDT) Research: Fast‑Onset NO Donor

t‑BuSNO’s 10‑min t₁/₂ under photoactivation and its ability to generate a steady‑state NO concentration of 8 μM within 4 min make it the preferred choice for PDT studies requiring acute cytotoxic NO bursts. In A549 lung carcinoma models, photoactivated t‑BuSNO induces significant cytotoxicity in the 1–100 μM range, providing a rapid‑response tool where the slower t‑DodSNO (260 min t₁/₂) would fail to deliver timely NO payloads [1].

Chemical Biology: Calibrated NO Flux Control in Cellular Signaling

The ability to tune NO levels precisely between 0 and 10 μM by modulating light intensity allows researchers to dissect concentration‑dependent NO signaling pathways. Unlike GSNO or SNAP, which release NO unpredictably via thermal‑ and metal‑catalyzed decomposition, t‑BuSNO offers on‑demand, reversible NO flux, enabling pulse‑chase experiments and dose‑response curves with minimal background [1].

Fundamental Photochemistry: Rovibrational‑State‑Selective NO Generation

The 3D‑REMPI‑documented mode‑specific dissociation of t‑BuSNO (ν = 0 or ν = 1 selectivity) and well‑defined anisotropy parameters (β = −1.0 to −0.8 for S₁, β = 1.2 for S₂) make it the only S‑nitrosothiol characterized to this depth [2]. This enables physical chemists to produce NO fragments in specific quantum states for gas‑phase reaction dynamics studies without the need for complex laser setups.

Intracellular NO Delivery: Maximized Bioavailability Through Hydrophobic Shielding

The tert‑butyl group increases hydrophobicity (logP ~1.5 vs. ~−2.5 for GSNO), reducing thiol‑exchange inactivation. With >75% intact S–NO after 3 h in culture medium, t‑BuSNO delivers a larger effective NO dose to intracellular compartments relative to GSNO or SNAP, which lose over half their activity in the same timeframe [1]. This advantage is critical for long‑duration cell‑based assays.

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